molecular formula C12H17NO B13036474 6-Isopropylchroman-4-amine

6-Isopropylchroman-4-amine

Cat. No.: B13036474
M. Wt: 191.27 g/mol
InChI Key: PSDNIJBKFHYFOY-UHFFFAOYSA-N
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Description

6-Isopropylchroman-4-amine is a heterocyclic compound that belongs to the chroman family It is characterized by a chroman ring system with an isopropyl group at the 6th position and an amine group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Isopropylchroman-4-amine typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of an acid catalyst to form the chroman ring system. The isopropyl group can be introduced via Friedel-Crafts alkylation, and the amine group can be added through reductive amination of the corresponding ketone.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process generally includes:

    Cyclization: Formation of the chroman ring.

    Alkylation: Introduction of the isopropyl group.

    Amination: Conversion of the ketone to the amine.

Chemical Reactions Analysis

Types of Reactions: 6-Isopropylchroman-4-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction of the amine group to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions at the amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of chromanone derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted chroman-4-amines.

Scientific Research Applications

6-Isopropylchroman-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique pharmacological profile.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Isopropylchroman-4-amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Chroman-4-one: Lacks the isopropyl and amine groups but shares the chroman ring system.

    6-Methylchroman-4-amine: Similar structure with a methyl group instead of an isopropyl group.

    4-Amino-2,3-dihydro-1-benzopyran: Similar amine group but different ring structure.

Uniqueness: 6-Isopropylchroman-4-amine is unique due to the presence of both the isopropyl and amine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

6-propan-2-yl-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C12H17NO/c1-8(2)9-3-4-12-10(7-9)11(13)5-6-14-12/h3-4,7-8,11H,5-6,13H2,1-2H3

InChI Key

PSDNIJBKFHYFOY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OCCC2N

Origin of Product

United States

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